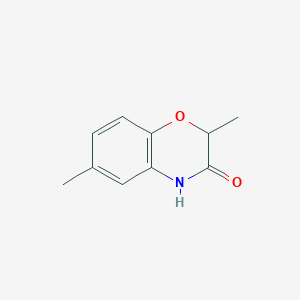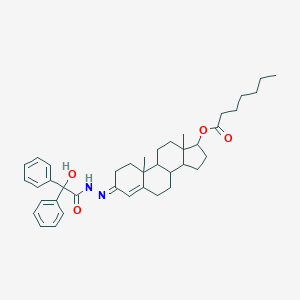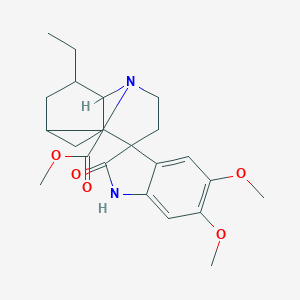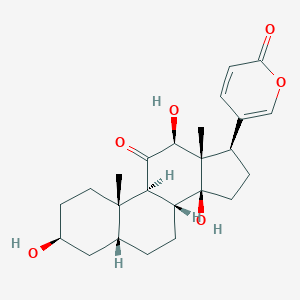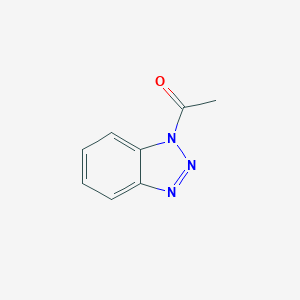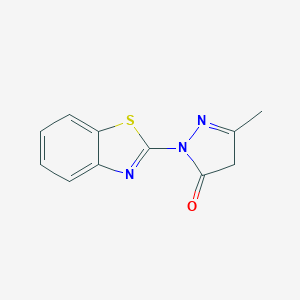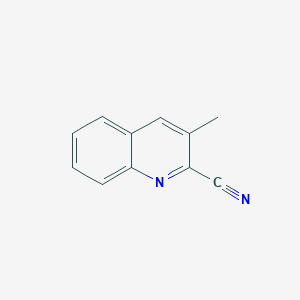
3-Methylquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylquinoline-2-carbonitrile is a chemical compound with the molecular formula C11H8N2 . It is used for research and development purposes .
Synthesis Analysis
Quinoline derivatives, including 3-Methylquinoline-2-carbonitrile, can be synthesized using various methods. One such method involves a one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as a solvent . Another method involves the Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 3-Methylquinoline-2-carbonitrile consists of a quinoline core, which is a nitrogen-containing heterocycle. This core is functionalized at different positions to allow for varying pharmacological activities of its derivatives .Physical And Chemical Properties Analysis
3-Methylquinoline-2-carbonitrile has a molecular weight of 168.20 g/mol . Its boiling point is 340°C at 760 mmHg . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Therapeutic Potentials of Quinoline Derivatives
Quinoline derivatives, including tetrahydroisoquinolines, have been recognized for their broad therapeutic potentials, ranging from neuroprotection to anticancer activities. Tetrahydroisoquinoline, a core structure similar to 3-Methylquinoline-2-carbonitrile, has been identified as a "privileged scaffold" with significant neuroprotective effects, including prevention of Parkinsonism in mammals. Moreover, derivatives have found applications in treating cancer, malaria, and central nervous system disorders, highlighting their importance in drug discovery and development (Singh & Shah, 2017).
Isoquinoline Alkaloids and SAR Activities
Research on natural isoquinoline alkaloids and their N-oxides from plants has uncovered over 200 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. These studies emphasize the role of isoquinolines as a significant source of leads for drug discovery, pointing towards new possible applications based on their structure-activity relationships (Dembitsky, Gloriozova, & Poroikov, 2015).
Quinoline and Antioxidant Activity
Quinolines have been explored for their antioxidant properties, contributing to their potential in therapeutic applications. Analytical methods for determining antioxidant activity suggest that quinolines could be integrated into strategies for treating oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Insights into 8-Hydroxyquinolines
8-Hydroxyquinoline and its derivatives have been highlighted for their significant biological activities, including anticancer, antimicrobial, and neuroprotective effects. These compounds' metal chelation properties further suggest their potential for developing novel therapeutic agents for various diseases, providing insight into how 3-Methylquinoline-2-carbonitrile could be utilized in similar capacities (Gupta, Luxami, & Paul, 2021).
Eigenschaften
IUPAC Name |
3-methylquinoline-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAMRGQXHVSGNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320480 |
Source


|
| Record name | 3-methylquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoline-2-carbonitrile | |
CAS RN |
19051-05-9 |
Source


|
| Record name | 19051-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

